[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC18363313
Molecular Formula: C25H27NO7S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27NO7S |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | [1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | HLMUYZYLPUHSNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a butane chain () substituted at positions 1 and 4 with dioxo groups () and phenylmethoxy moieties (). The ammonium group () at position 2 balances the charge of the 4-methylbenzenesulfonate () counterion. This arrangement confers both hydrophilic (sulfonate) and hydrophobic (phenylmethoxy) properties, potentially enabling solubility modulation in diverse solvents.
Key Structural Features
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Butane Backbone: The central chain provides flexibility, allowing conformational adaptability in reactions.
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Phenylmethoxy Groups: These aromatic ethers may participate in π-π stacking interactions or serve as protecting groups in synthetic pathways.
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Sulfonate Counterion: The 4-methylbenzenesulfonate enhances water solubility and stabilizes the ammonium cation through ionic interactions.
Physicochemical Properties
While experimental data remain sparse, theoretical calculations based on analogous compounds suggest the following properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.6 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Likely sensitive to strong acids/bases due to ester and sulfonate groups |
| Melting Point | Not reported |
These estimates derive from structural analogs, as direct measurements for the compound are unavailable.
Synthesis and Preparation
Hypothetical Reaction Pathways
The synthesis of [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate likely involves multi-step organic transformations:
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Formation of the Butane Dioxo Core:
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A diketone intermediate, such as 1,4-dioxobutane-2-yl ammonium, could be synthesized via oxidation of a diol or condensation of acetylated precursors.
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Protection of the ammonium group with a temporary blocking agent (e.g., Boc) might precede subsequent functionalization.
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Introduction of Phenylmethoxy Groups:
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Nucleophilic substitution or Mitsunobu reactions could attach benzyl ethers to the diketone core.
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For example, reacting the diketone with benzyl bromide in the presence of a base like potassium carbonate.
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Counterion Exchange:
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Metathesis reactions with sodium 4-methylbenzenesulfonate would replace the original anion (e.g., chloride) with the sulfonate group.
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Challenges in Synthesis
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Steric Hindrance: Bulky phenylmethoxy groups may impede reaction efficiency at the 1 and 4 positions.
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Ammonium Stability: The cationic nitrogen center requires mild conditions to prevent decomposition.
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Purification: Chromatographic separation might be necessary due to the compound’s polar nature.
Research Findings and Knowledge Gaps
Documented Studies
PubChem lists the compound under the identifier VC18363313, but detailed studies on its reactivity, toxicity, or mechanistic roles are absent from mainstream journals. Regulatory documents from the European Union highlight stringent handling protocols for structurally related sulfonates, implying that similar precautions may apply .
Comparative Analysis with Analogues
To contextualize the compound’s potential, consider the following sulfonated derivatives:
| Compound | Application | Key Difference |
|---|---|---|
| Sodium dodecylbenzenesulfonate | Surfactant in detergents | Linear alkyl chain |
| Celecoxib sulfamate | Anti-inflammatory drug | Trifluoromethyl group |
| [Target Compound] | Research chemical | Phenylmethoxy substituents |
This comparison underscores the versatility of sulfonate-containing molecules but also emphasizes the unique structural niche of [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate.
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